

Application Note: Measuring Encapsulation Efficiency of C14-Labeled Lipid Nanoparticles

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Compound of Interest

Compound Name: C14-490

Cat. No.: B15574188

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Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of various therapeutic payloads, most notably nucleic acids for vaccines and gene therapies. A critical quality attribute (CQA) of LNP formulations is the encapsulation efficiency (EE), which defines the percentage of the therapeutic payload successfully enclosed within the lipid shell. Incomplete encapsulation can lead to reduced efficacy, altered biodistribution, and potential safety concerns. Therefore, accurate and robust measurement of EE is paramount during research, development, and manufacturing of LNP-based therapeutics.

This application note provides a detailed protocol for determining the encapsulation efficiency of LNPs containing a Carbon-14 (C14) radiolabeled component, here referred to as **C14-490**. The use of a radiolabel provides a highly sensitive and direct method for quantifying the amount of the labeled molecule. The protocol described herein utilizes liquid scintillation counting to measure the C14 activity of the encapsulated and unencapsulated fractions of the LNP formulation.

Principle of the Method

The determination of encapsulation efficiency for a C14-labeled component within an LNP formulation involves separating the unencapsulated (free) **C14-490** from the intact, **C14-490**-containing LNPs. The amount of **C14-490** in each fraction is then quantified using liquid scintillation counting. The encapsulation efficiency is calculated as the ratio of the encapsulated **C14-490** to the total **C14-490** in the formulation.

The separation of free from encapsulated **C14-490** is achieved through a size-based separation technique, such as spin column chromatography. Intact LNPs are too large to pass through the pores of the column matrix and are collected in the eluate, while the smaller, unencapsulated **C14-490** molecules are retained in the column.

To determine the total amount of **C14-490**, a separate aliquot of the LNP formulation is disrupted using a detergent, such as Triton X-100, to release the encapsulated content.^{[1][2]}

Materials and Reagents

- **C14-490** LNP formulation
- Phosphate-buffered saline (PBS), pH 7.4
- Triton X-100 (10% v/v solution in water)
- Spin columns (e.g., Sepharose-based, with an appropriate molecular weight cutoff to retain small molecules while allowing LNPs to pass through)
- Microcentrifuge tubes (1.5 mL and 2.0 mL)
- Liquid scintillation vials
- Liquid scintillation cocktail
- Microcentrifuge
- Liquid scintillation counter
- Pipettes and sterile, nuclease-free tips

Experimental Protocols

Protocol 1: Separation of Encapsulated and Unencapsulated **C14-490**

This protocol describes the separation of intact LNPs (containing encapsulated **C14-490**) from free, unencapsulated **C14-490** using spin column chromatography.

- Column Preparation:
 - Gently tap the spin column to allow the resin to settle.
 - Remove the top and then the bottom cap of the column. Place the column in a 2.0 mL collection tube.
 - Centrifuge the column at 1,000 x g for 2 minutes to remove the storage buffer.
 - Discard the flow-through and place the column in a fresh 2.0 mL collection tube.
 - Equilibrate the column by adding 500 µL of PBS (pH 7.4) and centrifuging at 1,000 x g for 2 minutes. Repeat this step twice, discarding the flow-through each time.
- Sample Loading and Elution:
 - Carefully load 100 µL of the **C14-490** LNP formulation onto the center of the resin bed in the equilibrated spin column.
 - Place the column in a new, labeled 1.5 mL collection tube.
 - Centrifuge the column at 1,000 x g for 5 minutes. The eluate in the collection tube contains the intact LNPs with the encapsulated **C14-490**. This is the "Encapsulated Fraction".

Protocol 2: Preparation of Total C14-490 Sample

This protocol describes the disruption of the LNPs to release the encapsulated **C14-490**, allowing for the measurement of the total **C14-490** in the formulation.

- In a 1.5 mL microcentrifuge tube, add 90 µL of the **C14-490** LNP formulation.
- Add 10 µL of 10% Triton X-100 solution to the LNP sample.
- Mix gently by pipetting up and down several times.
- Incubate the mixture at room temperature for 15 minutes to ensure complete lysis of the LNPs. This is the "Total **C14-490** Sample".

Protocol 3: Quantification of C14 Activity by Liquid Scintillation Counting

This protocol details the measurement of C14 radioactivity in the prepared samples.

- Sample Preparation for Scintillation Counting:
 - Label three sets of liquid scintillation vials: "Encapsulated", "Total", and "Background".
 - To the "Encapsulated" vial, add 50 µL of the Encapsulated Fraction from Protocol 1.
 - To the "Total" vial, add 50 µL of the Total **C14-490** Sample from Protocol 2.
 - To the "Background" vial, add 50 µL of PBS (pH 7.4).
 - To each vial, add 5 mL of liquid scintillation cocktail.
 - Cap the vials tightly and vortex for 10 seconds to ensure thorough mixing.
 - Wipe the outside of each vial with a lint-free cloth to remove any static charge or smudges.
- Scintillation Counting:
 - Place the vials in the liquid scintillation counter.
 - Set the counter to measure for Carbon-14.
 - Acquire data for a sufficient amount of time (e.g., 5-10 minutes per sample) to obtain statistically significant counts. The output will be in Counts Per Minute (CPM).

Data Presentation and Calculations

The data obtained from the liquid scintillation counter should be recorded in a structured table for clarity and ease of calculation.

Table 1: Raw Data from Liquid Scintillation Counting

Sample	Replicate 1 (CPM)	Replicate 2 (CPM)	Replicate 3 (CPM)	Average CPM
Encapsulated Fraction	245,890	247,123	246,554	246,522
Total C14-490 Sample	285,345	286,012	284,987	285,448
Background	150	155	148	151

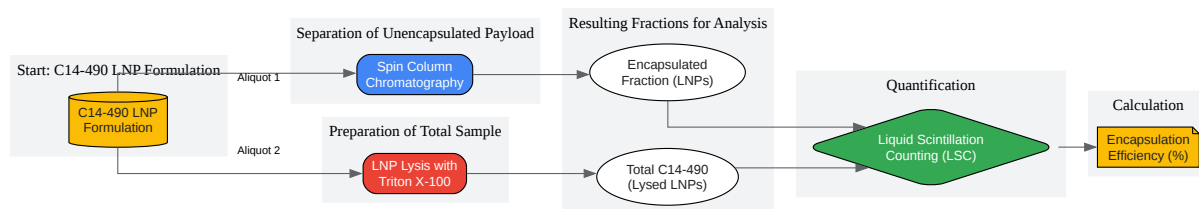
Calculations:

- Corrected CPM: Subtract the average background CPM from the average CPM of the "Encapsulated Fraction" and the "Total **C14-490** Sample".
 - Corrected Encapsulated CPM = Average Encapsulated CPM - Average Background CPM
 - Corrected Total CPM = Average Total CPM - Average Background CPM
- Encapsulation Efficiency (%EE): Calculate the percentage of encapsulated **C14-490** relative to the total amount.
 - $\%EE = (\text{Corrected Encapsulated CPM} / \text{Corrected Total CPM}) \times 100$

Table 2: Calculated Encapsulation Efficiency

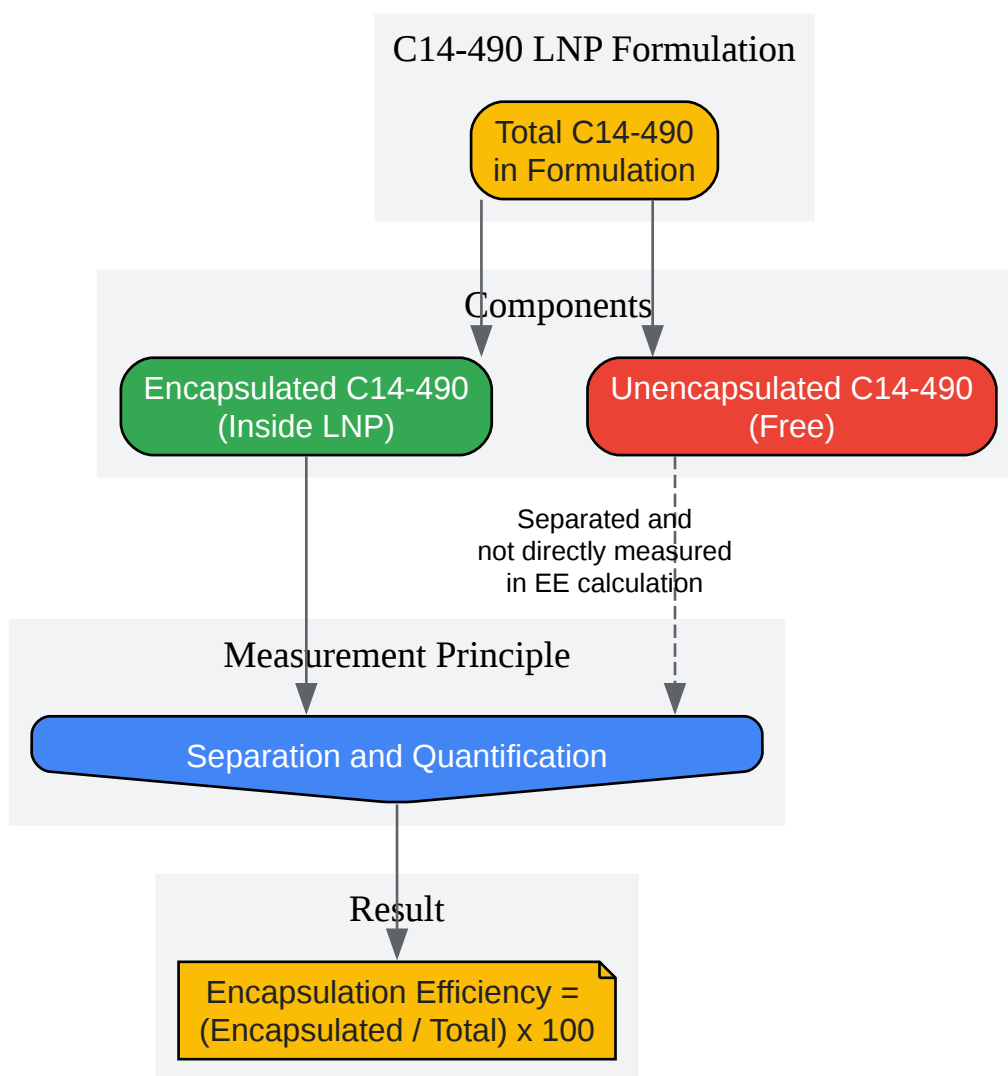
Parameter	Value
Corrected Encapsulated CPM	246,371
Corrected Total CPM	285,297
Encapsulation Efficiency (%)	86.36%

Visualizations



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Caption: Workflow for determining the encapsulation efficiency of **C14-490** LNPs.



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Caption: Logical relationship for calculating encapsulation efficiency.

Discussion

The accurate determination of encapsulation efficiency is a critical step in the development and quality control of LNP-based therapeutics. The use of a C14-labeled component provides a direct and highly sensitive method for this measurement, minimizing the potential interferences that can be associated with indirect, dye-based methods.

It is important to ensure that the spin columns used have the appropriate molecular weight cutoff to effectively separate the LNPs from the unencapsulated **C14-490**. The size of the LNPs

should be characterized by a method such as dynamic light scattering (DLS) to confirm that they will be excluded from the column matrix.

Complete lysis of the LNPs in the "Total **C14-490** Sample" is crucial for an accurate determination of the total payload. The concentration of the detergent and the incubation time may need to be optimized for different LNP formulations.

Liquid scintillation counting is a robust method for quantifying beta-emitting radionuclides like C14.[3] It is essential to use a consistent volume of sample and scintillation cocktail for all measurements and to properly subtract the background counts to ensure accuracy. Quenching, which is the reduction of scintillation light output due to interfering substances, can be a factor. Modern liquid scintillation counters have automatic quench correction capabilities, which should be utilized.

Conclusion

This application note provides a detailed and reliable protocol for measuring the encapsulation efficiency of LNPs containing a C14-labeled component. By following these procedures, researchers, scientists, and drug development professionals can obtain accurate and reproducible data on this critical quality attribute, facilitating the development of safe and effective LNP-based therapeutics.

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- To cite this document: BenchChem. [Application Note: Measuring Encapsulation Efficiency of C14-Labeled Lipid Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at:

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